molecular formula C11H18ClNO3 B8084096 Isoproterenol-d7 (hydrochloride)

Isoproterenol-d7 (hydrochloride)

Cat. No.: B8084096
M. Wt: 254.76 g/mol
InChI Key: IROWCYIEJAOFOW-AUYCXRIESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isoproterenol-d7 (hydrochloride) involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and provides isoproterenol hydrochloride in good yield and desired purity .

Industrial Production Methods

Industrial production of isoproterenol-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The use of ion exchange resins during hydrogenation is crucial for maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Isoproterenol-d7 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of isoproterenol, such as quinones from oxidation and reduced forms from hydrogenation .

Scientific Research Applications

Isoproterenol-d7 (hydrochloride) is widely used in scientific research due to its ability to act as a beta-adrenergic receptor agonist. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoproterenol-d7 (hydrochloride) is unique due to its deuterated nature, which makes it a valuable tracer in pharmacokinetic and metabolic studies. This property allows for more precise tracking and analysis in drug development .

Properties

IUPAC Name

4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H/i1D3,2D3,7D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROWCYIEJAOFOW-AUYCXRIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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